![molecular formula C16H18N2O3S B2973605 N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-69-2](/img/structure/B2973605.png)
N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
“N-(4-(tert-butyl)thiazol-2-yl)-2,2-diphenyl-acetamide” is a chemical compound with the linear formula C21H22N2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Thiazoles, which this compound is a derivative of, are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of this compound has been described in various studies . The yield was reported to be 65% . The synthesis process involves complex chemical reactions and requires a deep understanding of organic chemistry .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
Thiazoles have been reported to undergo various chemical reactions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The specific reactions that “N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” undergoes would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various spectroanalytical methods . For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can provide information about the functional groups present .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial activity. For instance, thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Antitumor Activity
Another area of application is in the synthesis and evaluation of antitumor activities. For example, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine has shown promising antitumor activity against the Hela cell line, indicating the potential use of such compounds in cancer research (叶姣 et al., 2015).
Antibacterial Agents
The design, synthesis, and QSAR studies of a novel class of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest the utility of such compounds in developing new antibacterial agents (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, have been synthesized and evaluated as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities. This research area explores the potential of these compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Environmental Remediation
The removal of heavy metals from industrial wastes using novel magnetic nanoadsorbents synthesized from thiazol-2-yl derivatives demonstrates the environmental applications of these compounds in treating industrial effluents and preventing metal pollution (Zargoosh et al., 2015).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, thiazole derivatives have been found to exhibit a wide range of biological activities . For example, some thiazole derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities. For instance, some thiazole derivatives have shown promising antitumor activity , suggesting potential for development as antitumor agents. Additionally, the design and structure-activity relationship of bioactive molecules could be further investigated .
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-16(2,3)13-9-22-15(17-13)18-14(19)10-4-5-11-12(8-10)21-7-6-20-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHNYYRNFBDOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
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